molecular formula C15H19BrF2N2O2 B1408092 Tert-butyl 4-(4-bromo-2,3-difluorophenyl)piperazine-1-carboxylate CAS No. 1121599-63-0

Tert-butyl 4-(4-bromo-2,3-difluorophenyl)piperazine-1-carboxylate

Cat. No. B1408092
CAS RN: 1121599-63-0
M. Wt: 377.22 g/mol
InChI Key: PUDXJHUJRDCNEU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-bromo-2,3-difluorophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H19BrF2N2O2 . It has a molecular weight of 377.22 g/mol. This compound is in solid form .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds have been synthesized using various methods. For instance, a related compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring substituted with a tert-butyl carboxylate group and a 4-bromo-2,3-difluorophenyl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 4-(4-bromo-2,3-difluorophenyl)piperazine-1-carboxylate and its derivatives are primarily utilized in synthetic and structural chemistry. For instance, the synthesis and molecular structure of related compounds like tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate have been explored. These studies focus on crystal and molecular structures using X-ray diffraction and spectroscopic techniques (Mamat, Flemming, & Köckerling, 2012); (Kulkarni et al., 2016).

Pharmacological Core and Anticorrosive Behavior

In pharmacological research, derivatives of tert-butyl 4-(4-bromo-2,3-difluorophenyl)piperazine-1-carboxylate are used as intermediates. For example, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, a related compound, is noted for its unique chemistry with a second nitrogen atom on the N-tert-butyl piperazine substructure, forming a pharmacologically useful core (Gumireddy et al., 2021). Moreover, novel compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have been investigated for their anticorrosive properties on carbon steel, demonstrating significant corrosion inhibition efficiency (Praveen et al., 2021).

Chemical Synthesis and Biological Activities

Other research focuses on synthesizing various derivatives of tert-butyl 4-(4-bromo-2,3-difluorophenyl)piperazine-1-carboxylate for potential biological activities. Some derivatives have shown moderate antibacterial and anthelmintic activity, as seen in studies involving compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate (Sanjeevarayappa et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements involve recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

tert-butyl 4-(4-bromo-2,3-difluorophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrF2N2O2/c1-15(2,3)22-14(21)20-8-6-19(7-9-20)11-5-4-10(16)12(17)13(11)18/h4-5H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDXJHUJRDCNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=C(C=C2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-bromo-2,3-difluorophenyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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